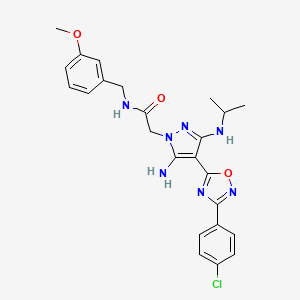

![molecular formula C16H23N3O2S B2562775 5-(butylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899940-65-9](/img/structure/B2562775.png)

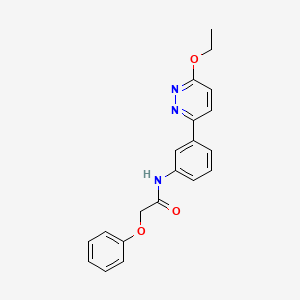

5-(butylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for “5-(butylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” are not available, pyrido[2,3-d]pyrimidines can be synthesized via various methods . For example, one method involves the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

- Anticancer Activity : Compounds containing the dihydropyrido[2,3-d]pyrimidine scaffold have demonstrated anticancer potential. Researchers have explored derivatives of this compound as inhibitors of cancer cell growth .

- Antibacterial Properties : Some dihydropyrido[2,3-d]pyrimidine derivatives exhibit antibacterial activity. Investigating this compound’s effects on bacterial pathogens could lead to novel antibiotics .

- Anti-inflammatory Agents : The dihydropyrido[2,3-d]pyrimidine core may serve as a scaffold for designing anti-inflammatory drugs .

- Antimalarial Applications : Further studies could explore its potential as an antimalarial agent .

Bioorganic Catalysis

- Taurine as a Green Catalyst : Taurine (2-aminoethanesulfonic acid) has been used as an eco-friendly bioorganic catalyst for the synthesis of dihydropyrido[2,3-d]pyrimidine derivatives. This method offers advantages such as high yields, recyclability, and avoidance of toxic chemicals .

Biological Activity Studies

- Adenosine Triphosphate (ATP) Inhibition : Recent research has identified 6-aryldihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione derivatives as ATP-competitive inhibitors of bacterial D-alanine ligase. Investigating their biological effects could lead to valuable insights .

Cell Viability Assays

- MTT Assay : Researchers can use the MTT assay to evaluate cell viability. By assessing the activity of mitochondria, this colorimetric method provides insights into the compound’s impact on cell health .

Antitubercular Potential

- N-(4-Phenoxy Phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine : This derivative has shown potent antitubercular activity with minimal cytotoxicity. Further investigations could explore its mechanism of action and potential therapeutic applications .

Synthetic Chemistry

- Cyclocondensation Reactions : Researchers have employed this compound in multicomponent reactions, demonstrating its utility in the synthesis of pyrimidine derivatives. Understanding its reactivity and selectivity is crucial for designing efficient synthetic routes .

Eigenschaften

IUPAC Name |

5-butylsulfanyl-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2S/c1-5-7-9-22-13-11(8-6-2)10-17-14-12(13)15(20)19(4)16(21)18(14)3/h10H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKSEXXJZXTRRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=C2C(=NC=C1CCC)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

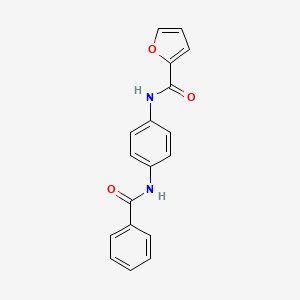

![ethyl 2-[[2-[[4-(3-chlorophenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2562692.png)

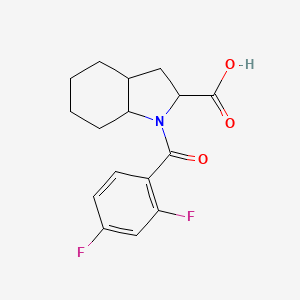

![2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2562694.png)

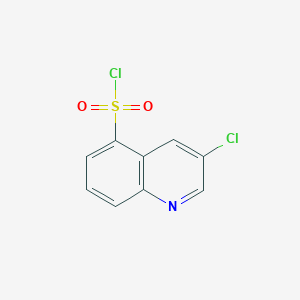

![2-[2-(4-nitrophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2562711.png)

![N-(4-acetylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2562712.png)